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Introduction
Mitochondria, the powerhouses of the cell, are central to cellular energy metabolism, primarily

through the production of adenosine triphosphate (ATP) via oxidative phosphorylation

(OXPHOS).[1][2] Mitochondrial dysfunction, characterized by a decline in ATP synthesis and

other associated processes, is a hallmark of numerous diseases, including neurodegenerative

disorders, cardiovascular diseases, and cancer.[3] Therefore, the accurate measurement of

mitochondrial ATP levels is crucial for understanding disease mechanisms and for the

development of novel therapeutics.

ATP-Red 1 is a highly selective, multisite-binding, and switchable fluorescent probe designed

for the rapid and sensitive detection of intracellular ATP concentrations.[4][5] This cell-

permeable dye exhibits a "turn-on" fluorescence response upon binding to ATP, making it an

excellent tool for monitoring fluctuations in mitochondrial ATP levels in living cells. ATP-Red 1
primarily localizes to the mitochondria, where ATP concentrations are highest, and its

fluorescence intensity directly correlates with the mitochondrial energy status.

This document provides detailed application notes and protocols for the use of ATP-Red 1 in

measuring mitochondrial dysfunction, guidance on data presentation, and visualizations of the

underlying biological pathways and experimental workflows.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b560525?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC3076726/
https://www.mdpi.com/1422-0067/24/6/5476
https://www.researchgate.net/publication/341621910_Mitochondrial_Dysfunctions_A_Red_Thread_across_Neurodegenerative_Diseases
https://www.benchchem.com/product/b560525?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/26676712/
https://www.merckmillipore.com/LC/en/tech-docs/paper/1383198
https://www.benchchem.com/product/b560525?utm_src=pdf-body
https://www.benchchem.com/product/b560525?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560525?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Action
ATP-Red 1 operates on a principle of conformational change upon binding to ATP. In its

unbound state, the probe exists in a non-fluorescent, ring-closed form. The presence of ATP

induces a multi-site interaction with the probe, leading to the opening of this ring structure. This

conformational change results in a significant increase in the probe's fluorescence emission.

The fluorescence intensity of ATP-Red 1 shows a remarkable increase in the presence of ATP,

with reports of a 5.6-fold to 18.1-fold enhancement. The probe demonstrates high selectivity for

ATP over other nucleotides such as ADP and AMP, and other biomolecules.
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Figure 1. Mechanism of ATP-Red 1 fluorescence.

Data Presentation
Quantitative data obtained from experiments using ATP-Red 1 should be summarized in a

clear and structured format to facilitate comparison and interpretation. Below are examples of

how to present such data.

Table 1: Spectral Properties of ATP-Red 1
Property Wavelength (nm)

Excitation Maximum ~510

Emission Maximum ~590

Table 2: Effect of Mitochondrial Inhibitors on ATP-Red 1
Fluorescence in hiPSC-Cardiomyocytes
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This table presents the half-maximal effective concentration (EC50) of known mitochondrial

inhibitors on the fluorescence intensity of ATP-Red 1, indicating the concentration at which the

ATP signal is reduced by 50%.

Compound Target EC50 (µM)

Antimycin A Complex III Inhibitor 0.0093

Oligomycin
ATP Synthase (Complex V)

Inhibitor
0.053

Data from a study on human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-

CMs) treated for 4 hours in the absence of glucose supplementation.

Signaling Pathways and Experimental Workflows
Mitochondrial ATP Synthesis Pathway
Mitochondrial ATP is primarily generated through the process of oxidative phosphorylation,

which involves the electron transport chain (ETC) and ATP synthase (Complex V).
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Figure 2. Mitochondrial ATP synthesis pathway.
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Experimental Workflow for Measuring Mitochondrial
Dysfunction with ATP-Red 1
The following diagram outlines the typical workflow for assessing mitochondrial dysfunction

using ATP-Red 1 in a cell-based assay.

1. Cell Culture
Seed cells in an appropriate vessel

(e.g., 96-well plate, coverslips)

2. Treatment (Optional)
Incubate cells with compounds

inducing mitochondrial dysfunction

3. ATP-Red 1 Staining
Incubate cells with 5-10 µM ATP-Red 1

for 15-30 minutes at 37°C

4. Wash Cells
Remove excess probe with PBS or

serum-free medium

5. Data Acquisition

Fluorescence Microscopy
(Ex/Em = ~510/590 nm)

Flow Cytometry
(e.g., PE channel)

6. Data Analysis
Quantify fluorescence intensity

Click to download full resolution via product page
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Figure 3. Experimental workflow for ATP-Red 1.

Experimental Protocols
Reagent Preparation

ATP-Red 1 Stock Solution (10 mM):

Before opening, centrifuge the vial of lyophilized ATP-Red 1 to collect the solid at the

bottom.

Warm the vial to room temperature.

Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to achieve a 10 mM

stock solution. For example, for 1 mg of ATP-Red 1 (MW = 561.48 g/mol ), add 17.8 µL of

DMSO.

Vortex briefly to dissolve the solid.

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Store the stock solution at -20°C or -80°C, protected from light.

ATP-Red 1 Working Solution (5-10 µM):

On the day of the experiment, dilute the 10 mM stock solution to a final working

concentration of 5-10 µM in serum-free cell culture medium or phosphate-buffered saline

(PBS).

The optimal concentration should be determined empirically for each cell type and

experimental condition.

Prepare the working solution fresh and protect it from light.

Protocol for Fluorescence Microscopy
Cell Seeding:

Seed cells onto glass-bottom dishes, coverslips, or 96-well plates suitable for microscopy.
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Allow the cells to adhere and grow to the desired confluency.

Induction of Mitochondrial Dysfunction (Optional):

Treat cells with the desired concentration of a mitochondrial inhibitor (e.g., rotenone,

antimycin A, oligomycin, FCCP) or other compounds of interest for the appropriate

duration.

Include a vehicle-treated control group.

Staining with ATP-Red 1:

Remove the cell culture medium.

Add the freshly prepared ATP-Red 1 working solution (5-10 µM) to the cells.

Incubate for 15-30 minutes at 37°C, protected from light.

Washing:

Remove the ATP-Red 1 working solution.

Wash the cells twice with warm PBS or serum-free medium to remove any unbound

probe.

Imaging:

Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.

Image the cells using a fluorescence microscope equipped with appropriate filters for

excitation at ~510 nm and emission at ~590 nm.

Data Analysis:

Quantify the mean fluorescence intensity of ATP-Red 1 in the mitochondrial regions of

interest for each experimental group.

Normalize the fluorescence intensity to the control group to determine the relative change

in mitochondrial ATP levels.
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Protocol for Flow Cytometry
Cell Preparation:

Culture cells in suspension or detach adherent cells using a gentle dissociation reagent.

Count the cells and adjust the density to approximately 1 x 10^6 cells/mL in a suitable

buffer (e.g., PBS with 2% FBS).

Induction of Mitochondrial Dysfunction (Optional):

Treat the cell suspension with the compounds of interest as described for microscopy.

Staining with ATP-Red 1:

Add the ATP-Red 1 working solution to the cell suspension to a final concentration of 5-10

µM.

Incubate for 15-30 minutes at 37°C, protected from light.

Washing:

Centrifuge the cells to pellet them.

Resuspend the cell pellet in fresh, cold buffer and repeat the wash step twice.

Flow Cytometry Analysis:

Resuspend the final cell pellet in a suitable buffer for flow cytometry.

Analyze the cells on a flow cytometer using an appropriate laser for excitation (e.g., blue

laser at 488 nm or green/yellow laser at ~561 nm) and a detector for red fluorescence

(e.g., PE or a similar channel).

Record the mean fluorescence intensity for each sample.

Data Analysis:

Gate on the live cell population based on forward and side scatter properties.
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Determine the geometric mean fluorescence intensity of the ATP-Red 1 signal for each

experimental group.

Compare the fluorescence intensity of treated samples to the control to quantify the

change in mitochondrial ATP.

Conclusion
ATP-Red 1 is a powerful and reliable fluorescent probe for the real-time monitoring of

mitochondrial ATP levels in living cells. Its high selectivity and sensitivity make it an invaluable

tool for researchers in basic science and drug development who are investigating mitochondrial

function and dysfunction. The protocols and guidelines presented here provide a

comprehensive framework for the effective application of ATP-Red 1 in a variety of

experimental settings. By carefully designing experiments and presenting data in a clear and

quantitative manner, researchers can gain significant insights into the role of mitochondrial

bioenergetics in health and disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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